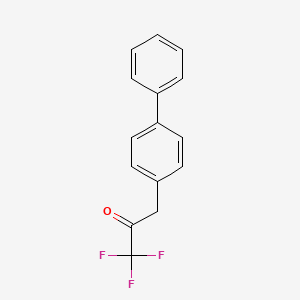

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone

説明

3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a biphenyl group attached to a trifluoropropanone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-bromobiphenyl with trifluoroacetone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the trifluoropropanone group. The reaction conditions often include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The final product is typically purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted biphenyl derivatives.

科学的研究の応用

Chemistry

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the molecules it forms part of. The compound is involved in various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction : It can undergo oxidation and reduction under specific conditions.

- Coupling Reactions : The compound is utilized in coupling reactions such as Suzuki-Miyaura coupling to create larger molecular structures .

Biological Applications

The ability of this compound to permeate biological membranes makes it valuable in biological studies. Its applications include:

- Membrane Transport Studies : The compound's properties allow researchers to study how substances pass through cellular membranes.

- Receptor Binding Studies : Its incorporation into drug molecules can enhance metabolic stability and binding affinity to target receptors, making it useful in pharmacological research .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to improve drug efficacy. The trifluoromethyl group contributes to:

- Enhanced Binding Affinity : This modification can lead to increased interaction with biological targets.

- Metabolic Stability : Compounds incorporating this structure often exhibit improved resistance to metabolic degradation .

Industrial Applications

The compound is also significant in industrial contexts:

- Agrochemicals Development : It plays a role in the formulation of agrochemicals due to its unique chemical properties.

- Materials Science : The fluorinated characteristics are leveraged in developing materials with specific functionalities, such as water repellency and thermal stability .

Case Study 1: Synthesis of Fluorinated Compounds

In a study focused on synthesizing polyfluorinated biphenyls, researchers utilized this compound as a precursor for creating novel fluorinated materials. These materials demonstrated promising properties for various applications, including electronics and pharmaceuticals .

Case Study 2: Drug Development

A recent investigation highlighted the use of this compound in enhancing the pharmacokinetic profiles of certain drug candidates. By modifying existing drugs with this compound, researchers achieved improved efficacy and reduced side effects, showcasing its potential in therapeutic applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for complex fluorinated compounds |

| Biological Research | Membrane transport studies; receptor binding |

| Medicinal Chemistry | Enhancing drug binding affinity; metabolic stability |

| Industrial Chemistry | Agrochemical formulations; specialized materials |

作用機序

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoropropanone moiety can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

Biphenyl: A simpler compound with two connected phenyl rings.

4-Bromobiphenyl: A precursor in the synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one.

Trifluoroacetone: Another precursor used in the synthesis.

Uniqueness

3-([1,1’-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a biphenyl group and a trifluoropropanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone, also known as trifluoromethyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications in medicine.

- Molecular Formula : C₁₅H₁₁F₃O

- Molecular Weight : 264.24 g/mol

The compound features a biphenyl group which can engage in π-π interactions with aromatic residues in proteins, while the trifluoropropanone moiety allows for hydrogen bonding and nucleophilic interactions. These structural characteristics are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can modulate enzyme activity by interacting with active sites through hydrogen bonding and π-π stacking.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways that are critical for cellular functions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacterial strains | Inhibition of growth | |

| Fungal strains | Antifungal effects | |

| Viral pathogens | Potential antiviral effects |

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells:

- Cell Lines Tested : HCT116 (colon cancer), VERO (non-cancerous)

- IC50 Values :

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the structure-activity relationship (SAR) of biphenyl analogues related to tuberculosis drugs. It was found that para-linked biphenyl analogues exhibited the highest activity against Mycobacterium tuberculosis while maintaining low toxicity towards mammalian cells .

- Another study highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy due to its role in regulating gene expression .

- Antimicrobial Efficacy :

特性

IUPAC Name |

1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPJGYPVUHDDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645235 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-43-4 | |

| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。